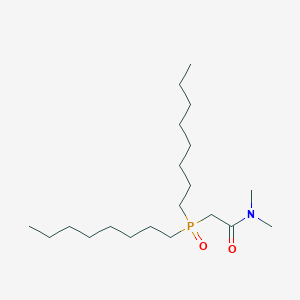









|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[C:3](=[O:6])[CH2:4]Cl.[CH2:8]([PH:16](=[O:25])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl>[CH3:1][N:2]([CH3:7])[C:3]([CH2:4][P:16](=[O:25])([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:6] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(CCl)=O)C
|
|
Name
|
|
|
Quantity
|
27.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)P(CCCCCCCC)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 300 rpm under
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 500 ml, three-necked, round-bottom flask equipped with a thermowell, a mechanical stirrer, a condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
a gentle reflux until GLC analysis of removed aliquots (2 hours)
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the consumption of the starting materials
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 50 ml of pentane
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with three 50 ml portions of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over anhydrous potassium carbonate
|
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo (80° C.; 2mm Hg)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)CP(CCCCCCCC)(CCCCCCCC)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |